molecular formula C9H10F3NO B3019186 4-[(2,2,2-Trifluoroethoxy)methyl]aniline CAS No. 923255-94-1

4-[(2,2,2-Trifluoroethoxy)methyl]aniline

Cat. No.: B3019186
CAS No.: 923255-94-1
M. Wt: 205.18
InChI Key: PIGIRAKZYCRBBC-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroethoxy)methyl]aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a methyl group, which is further connected to an aniline moiety

Preparation Methods

The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline typically involves the reaction of 4-(chloromethyl)aniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(2,2,2-Trifluoroethoxy)methyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2,2,2-Trifluoroethoxy)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar compounds to 4-[(2,2,2-Trifluoroethoxy)methyl]aniline include:

    4-(Trifluoromethoxy)aniline: This compound has a trifluoromethoxy group instead of a trifluoroethoxy group, leading to differences in chemical reactivity and applications.

    2-Methyl-4-(2,2,2-trifluoroethoxy)aniline:

The uniqueness of this compound lies in its specific trifluoroethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIRAKZYCRBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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